

2-Acetylfuran chemical properties and structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylfuran

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An In-depth Technical Guide to **2-Acetylfuran**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

2-Acetylfuran, a versatile heterocyclic ketone, serves as a pivotal intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Its unique structural features and reactivity make it a valuable building block in organic synthesis and drug discovery.[2] This guide provides a comprehensive overview of the chemical properties of **2-acetylfuran**, detailed experimental protocols for its synthesis, and a thorough analysis of its structure elucidation through modern spectroscopic techniques.

Chemical and Physical Properties

2-Acetylfuran is a low-melting solid, appearing as a gold-colored or yellow-to-brown substance.[3][4] It is characterized by a distinctive sweet, balsamic, and nutty aroma, which has led to its use as a flavoring agent in various food products, including coffee, baked goods, and tomatoes.[1][3] The compound is combustible and incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[3][5] Upon decomposition, it releases carbon monoxide and carbon dioxide.[3][5]

Table 1: Physicochemical Properties of **2-Acetylfuran**

Property	Value	Source
IUPAC Name	1-(Furan-2-yl)ethan-1-one	[1][4]
Synonyms	2-Furyl methyl ketone, Methyl 2-furyl ketone	[1][4]
Molecular Formula	C ₆ H ₆ O ₂	[1][4]
Molar Mass	110.112 g·mol ⁻¹	[1]
Appearance	Low melting solid, gold-colored	[1][3]
Melting Point	26–33 °C (86 °F; 303 K)	[1][3][4][5][6]
Boiling Point	168–169 °C (334–336 °F) at 760 mmHg; 67 °C at 10 mmHg	[1][3][4][5][6]
Density	1.0975–1.098 g/mL at 20-25 °C	[1][3][5]
Refractive Index (n _D ²⁰)	1.5070	[3][5]
Water Solubility	Insoluble / Very slightly soluble	[3][4][5]
Solubility in Organic Solvents	Soluble in alcohol, dipropylene glycol, and ethyl ether	[3]
logP	0.52	[4]

Structure Elucidation

The structural confirmation of **2-acetylfuran** is routinely achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:** The proton NMR spectrum of **2-acetylfuran** displays characteristic signals for the furan ring protons and the acetyl methyl protons. In a typical spectrum recorded in CDCl₃, the methyl protons appear as a sharp singlet around 2.48 ppm.[4] The

furan ring protons exhibit a more complex pattern due to coupling, with signals appearing at approximately 6.54 ppm, 7.19 ppm, and 7.59 ppm.[7]

- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the acetyl group gives a signal in the downfield region, around 186.63 ppm.[4] The methyl carbon appears at approximately 25.98 ppm.[4] The four carbons of the furan ring resonate at distinct chemical shifts: 112.37 ppm, 117.42 ppm, 146.63 ppm, and 152.89 ppm.[4]

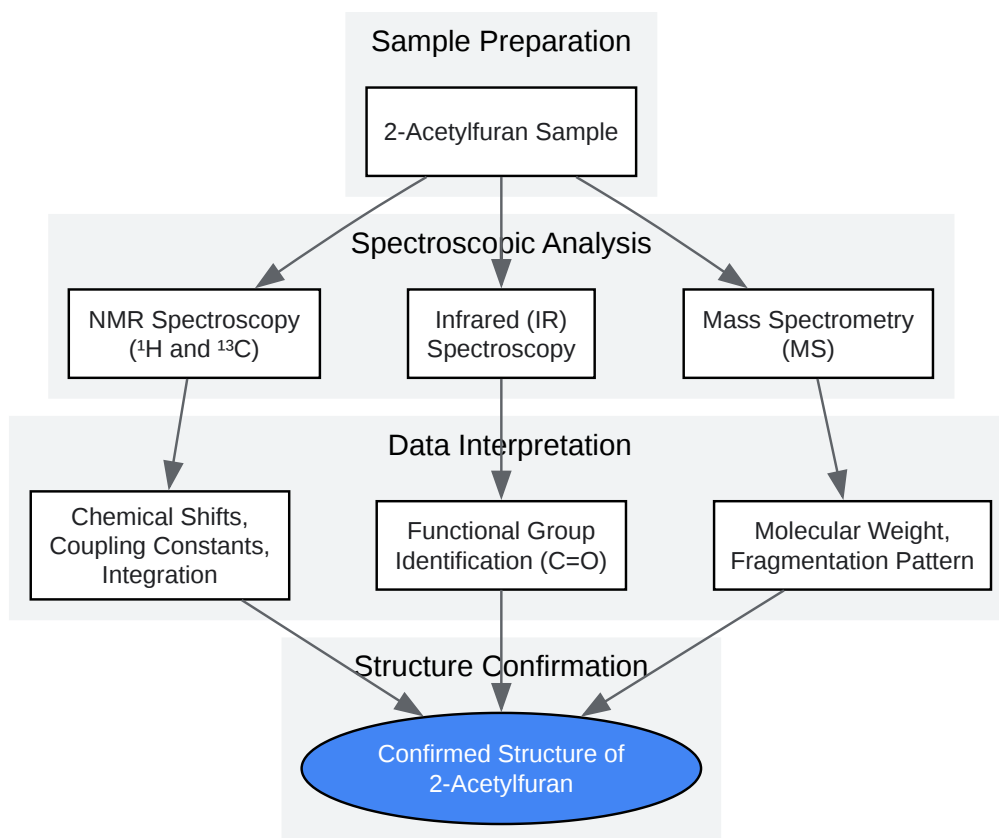
Infrared (IR) Spectroscopy

The IR spectrum of **2-acetylfuran** is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed around 1665-1760 cm⁻¹. The presence of the furan ring is indicated by C-H and C=C stretching vibrations characteristic of aromatic heterocycles.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **2-acetylfuran**. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular formula, C₆H₆O₂ (approximately 110.036779 g/mol).[8]

Workflow for Structure Elucidation of 2-Acetylfuran



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Caption: Workflow for the structure elucidation of **2-acetylfuran**.

Experimental Protocols

Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

The most common industrial method for synthesizing **2-acetylfuran** is the Friedel-Crafts acylation of furan with acetic anhydride.[1] Various catalysts can be employed, with zinc chloride being a common choice.[9]

Materials:

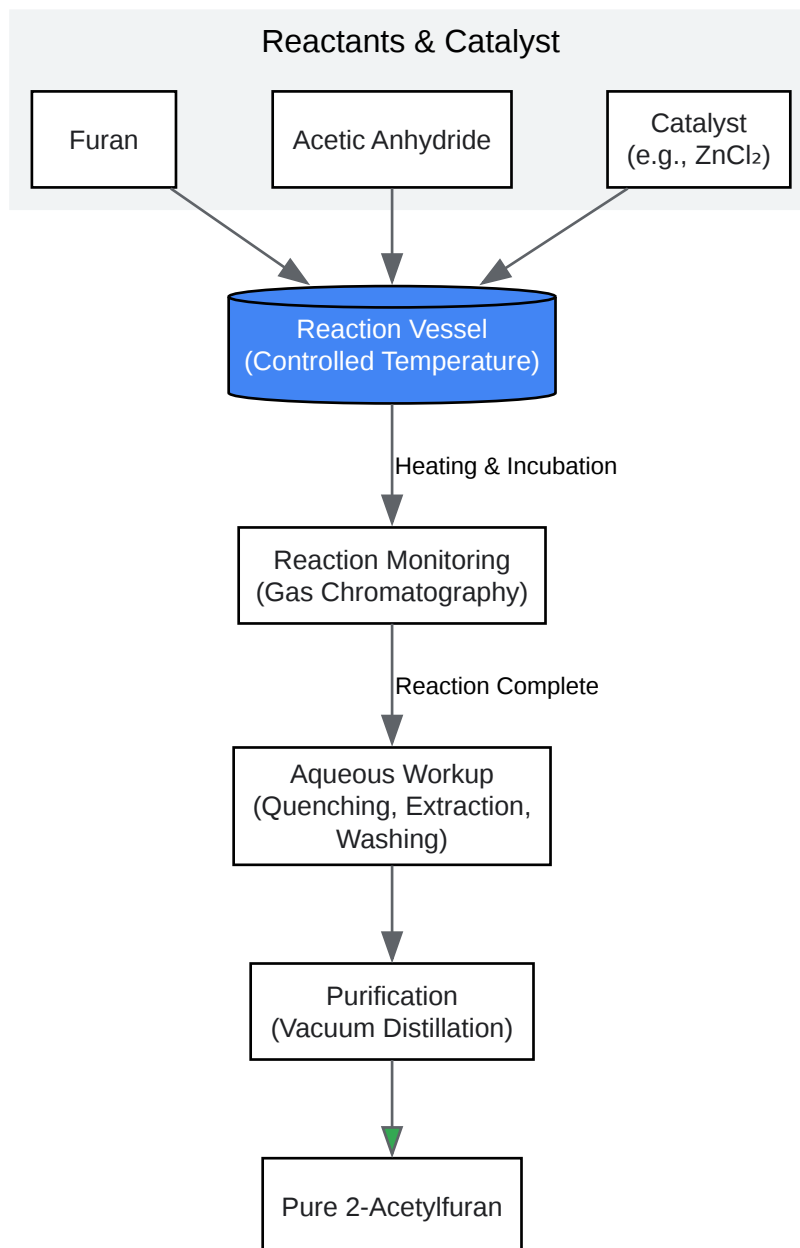
- Furan
- Acetic anhydride
- Zinc chloride (catalyst)
- Acetic acid (solvent/reagent)
- Water
- Extraction solvent (e.g., chloroform)[[10](#)]
- Sodium bicarbonate or other base for neutralization[[10](#)]
- Anhydrous sodium sulfate for drying[[11](#)]

Procedure:

- In a three-necked flask equipped with a stirrer and a condenser, acetic anhydride, acetic acid, and zinc chloride are added and stirred until the catalyst dissolves.[[9](#)]
- The mixture is maintained at a controlled temperature (e.g., 25 °C), and furan is added dropwise over a period of approximately one hour.[[9](#)]
- After the addition is complete, the reaction mixture is slowly heated to a specific temperature (e.g., 50-80 °C) and incubated for 3 hours.[[9](#)]
- The reaction progress is monitored by gas chromatography to ensure the consumption of the furan starting material.[[9](#)]
- Once the reaction is complete, the mixture is cooled down.[[9](#)]
- The reaction mixture is then quenched with water and extracted multiple times with a suitable organic solvent.[[10](#)]

- The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) and then with water to neutralize and remove any remaining acid.[\[10\]](#)
- The organic layer is dried over an anhydrous drying agent.[\[11\]](#)
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield **2-acetylfuran**.[\[9\]](#)[\[10\]](#)

Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-acetylfuran**.

Applications in Drug Development and Other Industries

2-Acetylfuran is a significant intermediate in the pharmaceutical industry.[1][12] It is notably used in the production of the second-generation cephalosporin antibiotic, Cefuroxime.[1][3][4] Furthermore, it has been utilized in the synthesis of intermediates for HIV integrase inhibitors.[1]

Beyond pharmaceuticals, **2-acetylfuran** is employed in the flavor and fragrance industries due to its pleasant aroma.[12] It is also a subject of study in food chemistry as it can be formed during the Maillard reaction, contributing to the flavor profile of various cooked foods.[3][5]

Reactivity

The chemical reactivity of **2-acetylfuran** is influenced by both the furan ring and the acetyl group. The furan ring can undergo electrophilic substitution reactions.[13] The acetyl group provides a site for various chemical transformations, such as oxidation, reduction, and condensation reactions, making it a versatile precursor for more complex molecules.[12] Theoretical studies on its reaction with hydroxyl radicals have been conducted to understand its combustion chemistry, which is relevant to its potential as a biofuel component.[14]

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- To cite this document: BenchChem. [2-Acetylfuran chemical properties and structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664036#2-acetylfuran-chemical-properties-and-structure-elucidation]

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